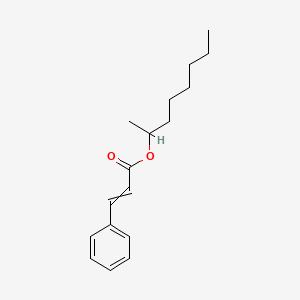
Octan-2-yl 3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octan-2-yl 3-phenylprop-2-enoate is an organic compound that belongs to the class of esters. It is formed by the esterification of octan-2-ol and 3-phenylprop-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octan-2-yl 3-phenylprop-2-enoate typically involves the esterification reaction between octan-2-ol and 3-phenylprop-2-enoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction mixture is then purified by distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The product is then separated and purified using techniques such as distillation, extraction, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Octan-2-yl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to octan-2-ol and 3-phenylprop-2-enoic acid in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl group can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Hydrolysis: Octan-2-ol and 3-phenylprop-2-enoic acid.
Reduction: Octan-2-yl 3-phenylpropan-2-ol.
Oxidation: Various oxidized derivatives of the phenyl group.
Applications De Recherche Scientifique
Octan-2-yl 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Octan-2-yl 3-phenylprop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The ester group can undergo hydrolysis to release the active components, which can then interact with specific pathways to produce the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-phenylprop-2-enoate: Similar ester with ethyl group instead of octan-2-yl group.
Methyl 3-phenylprop-2-enoate: Similar ester with methyl group instead of octan-2-yl group.
Butyl 3-phenylprop-2-enoate: Similar ester with butyl group instead of octan-2-yl group.
Uniqueness
Octan-2-yl 3-phenylprop-2-enoate is unique due to its longer alkyl chain (octan-2-yl group), which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This uniqueness can make it more suitable for specific applications where longer alkyl chains are preferred.
Propriétés
Numéro CAS |
622-01-5 |
|---|---|
Formule moléculaire |
C17H24O2 |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
octan-2-yl 3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H24O2/c1-3-4-5-7-10-15(2)19-17(18)14-13-16-11-8-6-9-12-16/h6,8-9,11-15H,3-5,7,10H2,1-2H3 |
Clé InChI |
BAFXDTKXIVTRPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-](/img/structure/B13766139.png)
![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)
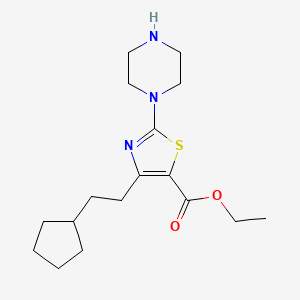

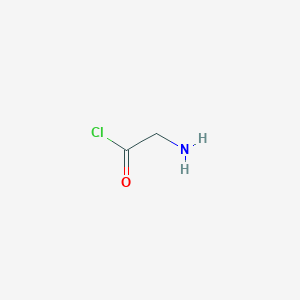
![3-(1-Ethylpiperidin-3-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B13766180.png)
![N~1~,N~1~-Diethyl-N~2~-[3-(2-methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)propyl]ethane-1,2-diamine--hydrogen chloride (1/2)](/img/structure/B13766190.png)
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)
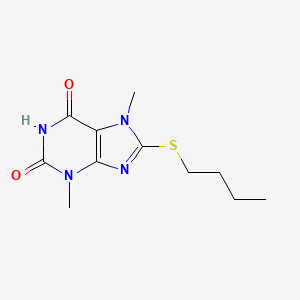
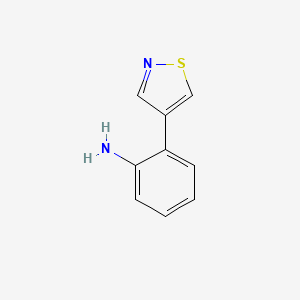


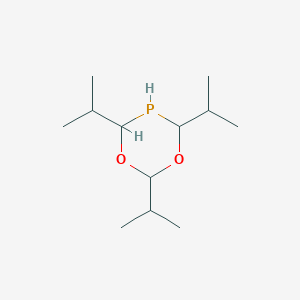
![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
